REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6](O)=[O:7])[C:3]([C:9]([OH:11])=O)=[CH:2]1.[CH2:12]([NH2:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:12]([N:24]1[C:9](=[O:11])[C:3]2=[CH:2][S:1][CH:5]=[C:4]2[C:6]1=[O:7])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C(=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
16.14 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N1C(C=2C(C1=O)=CSC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.27 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |